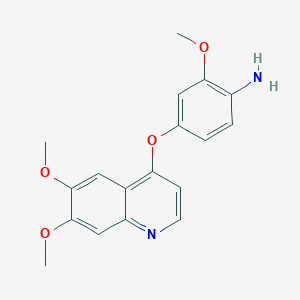

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline

Description

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline (CAS: 228559-85-1) is a synthetic quinoline derivative characterized by a methoxy-substituted aniline moiety linked to a 6,7-dimethoxyquinoline core via an ether bond. This compound is synthesized through multi-step organic reactions, often involving coupling agents such as HATU and DIPEA in polar solvents like DMF, followed by purification via preparative HPLC . Its molecular weight is 296.32 g/mol, with a topological polar surface area of 66.6 Ų, indicating moderate solubility in polar solvents . The compound exhibits a melting point range of 211–215°C and a computed XLogP3 value of 3, suggesting moderate lipophilicity .

Structurally, the 6,7-dimethoxy groups on the quinoline ring enhance electronic stability, while the 2-methoxy group on the aniline moiety influences steric and electronic interactions with biological targets. It is primarily used as an intermediate in the synthesis of kinase inhibitors and anticancer agents, such as cabozantinib derivatives .

Properties

IUPAC Name |

4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-21-16-8-11(4-5-13(16)19)24-15-6-7-20-14-10-18(23-3)17(22-2)9-12(14)15/h4-10H,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTFYWFVBORGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619535 | |

| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228559-85-1 | |

| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sodium Hydride Mediated Coupling in DMSO

- Reagents : 4-chloro-6,7-dimethoxyquinoline, 4-amino-3-methoxyphenol, sodium hydride (60% dispersion in mineral oil), dimethyl sulfoxide (DMSO).

- Procedure :

- Sodium hydride is added portionwise to DMSO under nitrogen at 20 °C to form a reactive hydride suspension.

- 4-Amino-3-methoxyphenol is introduced to the mixture and stirred for 10 minutes to generate the phenolate nucleophile.

- 4-Chloro-6,7-dimethoxyquinoline is added, and the reaction mixture is heated to 90 °C for 1 hour under nitrogen atmosphere.

- Upon completion, the mixture is diluted with water, precipitating the product which is collected by filtration, washed, and dried under vacuum.

- Yield and Purity :

- Yield reported at approximately 94%.

- Product isolated as a brown solid with high purity suitable for further use without additional purification.

- Reference : This method is documented in detailed synthetic studies and patent literature with precise reaction monitoring by TLC and NMR characterization.

Sodium t-Butanolate in N,N-Dimethylacetamide (DMA)

- Reagents : 4-chloro-6,7-dimethoxyquinoline, 4-amino-3-methoxyphenol, sodium t-butanolate, N,N-dimethylacetamide.

- Procedure :

- The reactants are combined in DMA solvent with temperature initially lowered to 0 to -5 °C.

- Sodium t-butanolate suspension in DMA is added dropwise.

- The reaction mixture is heated to 100-110 °C and maintained for 4-5 hours.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is cooled, and the product is crystallized by addition of ice water, stirred for 15-16 hours.

- The solid product is filtered, washed, and dried at 50 °C for 15-16 hours.

- Yield and Purity :

- High yield of about 90%.

- HPLC purity reported at 99.7%.

- Reference : This process is described in patent documentation and industrial synthesis protocols, emphasizing scalability and reproducibility.

Purification and Isolation

- The crude product from both methods typically precipitates upon aqueous dilution.

- Filtration and washing with water or methanol remove residual solvents and impurities.

- Drying under vacuum or mild heating yields the pure compound.

- Additional purification by preparative HPLC or recrystallization may be applied for high-purity requirements in pharmaceutical applications.

Comparative Table of Preparation Methods

| Method | Base Used | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Sodium Hydride in DMSO | Sodium hydride | DMSO | 90 | 1 | 94 | High | Inert atmosphere; rapid reaction |

| Sodium t-Butanolate in DMA | Sodium t-butanolate | N,N-Dimethylacetamide | 100-110 | 4-5 | 90 | 99.7 | Industrial scale; crystallization step |

Research Findings and Notes

- The SNAr reaction is facilitated by the electron-deficient nature of the quinoline ring, especially with the 4-chloro substituent.

- The presence of methoxy groups at 6 and 7 positions on the quinoline ring enhances solubility and reactivity.

- The choice of base and solvent critically affects reaction rate, yield, and purity.

- Sodium hydride in DMSO offers a fast, high-yielding route suitable for laboratory scale.

- Sodium t-butanolate in DMA is preferred for larger scale production due to ease of handling and crystallization.

- The product serves as a key intermediate for kinase inhibitor drugs, necessitating stringent purity and reproducibility standards.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol. This reaction is generally conducted in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions with potassium carbonate as a base. The compound has a molecular formula of C18H18N2O4 and a molecular weight of 326.35 g/mol, with a CAS number of 228559-85-1 .

Medicinal Chemistry

The compound has shown considerable promise in the development of kinase inhibitors, which are crucial in cancer therapy. It interacts with specific molecular targets, such as kinases, inhibiting their activity and modulating cellular signaling pathways. This inhibition can suppress cell proliferation, making it a candidate for anticancer drug development .

Case Study: Anticancer Activity

A study evaluated various derivatives of this compound for their anticancer activity against the NCI-60 cancer cell lines. Compounds with specific substitutions exhibited significant growth inhibition rates, suggesting that structural modifications can enhance their efficacy against different cancer types . For instance, compounds with a propyl linker at the C4 position and para-substituted phenyl at C2 demonstrated growth inhibition percentages ranging from 62% to 65% against several cancer cell lines .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications that can lead to new derivatives with potentially enhanced biological activities .

Industrial Applications

In the pharmaceutical industry, 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline is utilized in synthesizing active pharmaceutical ingredients (APIs). Its derivatives are explored for therapeutic properties across various medical applications .

Mechanism of Action

The mechanism of action of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it useful in cancer therapy.

Comparison with Similar Compounds

Cabozantinib (N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide)

Cabozantinib (CAS: 849217-68-1) shares the 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline backbone but incorporates a cyclopropane-1,1-dicarboxamide group and a 4-fluorophenyl substituent. This modification increases its molecular weight to 502.5 g/mol and enhances binding affinity for c-Met and VEGFR2 kinases, making it a potent anticancer agent . However, its synthesis yield (42%) is lower than that of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline (72–76% for intermediates) due to the complexity of the cyclopropane moiety .

Compound 20c (N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-2-oxopiperidine-3-carboxamide)

Compound 20c (CAS: Not provided) replaces the 2-methoxy group with a 3-fluoro substituent and adds a 3-methyl-2-oxopiperidine carboxamide chain. This alteration increases its molecular weight to 573.6 g/mol and improves inhibitory activity against c-Met kinase (IC₅₀ = 1.2 nM) compared to the parent compound .

4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (CAS: 190728-25-7)

This simpler analogue lacks the 2-methoxy group on the aniline ring, reducing steric hindrance and increasing rotational freedom. Its molecular weight (296.32 g/mol) and XLogP3 (3) are identical to the 2-methoxy variant, but it exhibits lower bioactivity in kinase assays, underscoring the importance of the 2-methoxy group in target engagement .

Physicochemical and Pharmacokinetic Properties

Kinase Inhibition

Toxicity Profiles

- 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline: Classified as Acute Toxicity Category 4 (oral) and Skin Irritation Category 2, requiring handling precautions .

- Cabozantinib : Higher toxicity (e.g., hypertension, gastrointestinal perforation) due to systemic kinase inhibition .

Biological Activity

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline, also known by its CAS number 190728-25-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant research findings.

The molecular formula of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline is with a molecular weight of 296.32 g/mol. The compound exhibits a unique structure characterized by the presence of methoxy groups on the quinoline ring, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.32 g/mol |

| CAS Number | 190728-25-7 |

| Density | 1.246 g/cm³ |

| Solubility | Practically insoluble (0.02 g/L at 25 ºC) |

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol in the presence of a base like potassium carbonate in dimethyl sulfoxide (DMSO) under reflux conditions. This method ensures high yield and purity, essential for pharmaceutical applications .

The biological activity of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline is primarily attributed to its interaction with various molecular targets, particularly kinases involved in cellular signaling pathways. The compound acts as an inhibitor by binding to the active site of these enzymes, thereby modulating processes such as cell proliferation and apoptosis .

Mechanism Overview:

- Kinase Inhibition : The compound inhibits specific kinases, which are critical in cancer cell signaling.

- Cell Proliferation Suppression : By inhibiting these pathways, it can lead to reduced growth rates in cancerous cells.

Pharmacological Applications

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using the NCI-60 cancer cell line panel demonstrated significant cytotoxicity against various cancer types, including leukemia and melanoma.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects at a concentration of 10 μM against a panel of cancer cell lines:

- Growth Inhibition : The mean growth inhibition percentage (GI%) varied significantly across different compounds within the series.

| Compound | GI% against NCI-60 Panel |

|---|---|

| 14e | 62–65% |

| 14m | Significant cytostatic effect with TGI ≤ 5 μM |

This data indicates that modifications to the chemical structure can enhance anticancer activity, suggesting that further optimization could lead to more effective therapeutic agents .

Toxicity and Safety Profile

While promising in therapeutic applications, caution is warranted due to potential toxicity. The compound is classified as a skin and eye irritant (H315 and H319). Proper handling and storage conditions are essential to mitigate these risks .

Q & A

Q. What are the critical safety considerations when handling 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline in laboratory settings?

Methodological Answer:

- Hazard Mitigation : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319). Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is required to avoid inhalation of dust or aerosols .

- Storage : Store in a dry, cool environment (<25°C) in tightly sealed containers to prevent moisture absorption and degradation. Avoid incompatible materials such as strong oxidizers .

- Spill Management : Collect spills using non-sparking tools and place in closed containers for hazardous waste disposal. Avoid dispersal into drains .

Q. Which physicochemical properties of this compound are most relevant to experimental design?

Methodological Answer:

- Melting Point : 211–215°C, indicating thermal stability under standard reaction conditions .

- Solubility : Limited water solubility suggests the need for polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Pre-solubilize in DMSO for in vitro studies, ensuring final concentrations <0.1% to avoid cellular toxicity .

- Stability : Stable under ambient conditions but sensitive to prolonged light exposure. Use amber glassware for storage and reactions .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- HPLC-PDA : Use C18 columns with methanol/water (70:30) mobile phase to assess purity (>95%) and detect degradation products .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms structural integrity, with quinoline protons at δ 8.4–8.5 ppm and methoxy groups at δ 3.9–4.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₈H₁₇N₂O₅, exact mass 341.11) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

Methodological Answer:

- Stepwise Coupling : Replace one-pot reactions with sequential Ullmann coupling (quinoline-4-ol + 2-methoxyaniline derivative) under CuI/L-proline catalysis, achieving >80% yield .

- Purification : Use flash chromatography (silica gel, 5% MeOH/DCM) followed by recrystallization from ethanol/water (1:3) to remove unreacted starting materials .

- Quality Control : Monitor reaction progress via TLC (Rf = 0.4 in EtOAc/hexane 1:1) and validate intermediates via FT-IR (C-O-C stretch at 1250 cm⁻¹) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HepG2, MCF-7) using standardized protocols (e.g., MTT assays, 48-hour exposure) to confirm IC₅₀ values .

- Off-Target Profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., MET, AXL) that may confound results .

- Structural Analog Comparison : Compare activity with derivatives (e.g., fluorophenyl or cyclopropane-modified analogs) to isolate structure-activity relationships (SAR) .

Q. How can computational methods predict target engagement and pharmacokinetics?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., MET receptor: PDB 3LQ8). The quinoline moiety anchors in the ATP-binding pocket, while methoxy groups enhance hydrophobic contacts .

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.3) and CYP3A4 metabolism, guiding in vivo dosing regimens .

- MD Simulations : GROMACS-based simulations (100 ns) assess binding stability; RMSD <2 Å indicates stable target engagement .

Q. What methodologies elucidate the mechanism of action in kinase inhibition?

Methodological Answer:

- Cellular Phosphorylation Assays : Use Western blotting (anti-pMET, anti-pERK) to quantify pathway inhibition in MET-amplified cancers (e.g., SNU-5 gastric cells) .

- ATP-Competition Studies : Perform radioactive ATP-binding assays (IC₅₀ shift with increasing ATP) to confirm competitive inhibition .

- Resistance Mutagenesis : Introduce gatekeeper mutations (e.g., MET T110I) to validate target specificity via restored kinase activity .

Data Contradiction and Reproducibility

Q. How should researchers address variability in cytotoxicity assays across studies?

Methodological Answer:

- Standardized Protocols : Adopt CLSI guidelines for cell viability assays, including seeding density (5,000 cells/well) and serum-free media during compound exposure .

- Batch Consistency : Source compounds from a single synthesis batch to minimize purity variability. Certify purity via orthogonal methods (HPLC, NMR) .

- Positive Controls : Include reference inhibitors (e.g., Cabozantinib for MET inhibition) to normalize inter-lab variability .

Q. What frameworks support open-data practices while ensuring reproducibility?

Methodological Answer:

- FAIR Principles : Share raw NMR/HPLC data in public repositories (e.g., Zenodo) with DOI-linked metadata .

- Pre-registration : Document experimental designs on platforms like OSF to reduce publication bias .

- Collaborative Validation : Partner with independent labs to replicate key findings (e.g., kinase inhibition profiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.